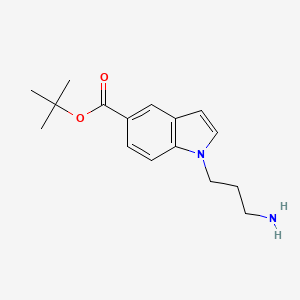
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate, also known as JWH-250, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 1999 by John W. Huffman, and since then, it has been widely studied for its pharmacological properties.
Mécanisme D'action
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, inflammation, and mood. By activating these receptors, Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokines, and the activation of antioxidant pathways. These effects are thought to underlie the compound's analgesic and anti-inflammatory properties, as well as its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound also has several limitations, including its high lipophilicity, which can make it difficult to dissolve in water-based solutions, and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate, including the development of new pain medications, the investigation of its potential as a neuroprotective agent, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate involves several steps, including the reaction of indole with tert-butyl bromoacetate, followed by reduction and amination to produce the final product. This process has been optimized over the years, and several variations of the synthesis method have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Several studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
tert-butyl 1-(3-aminopropyl)indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)13-5-6-14-12(11-13)7-10-18(14)9-4-8-17/h5-7,10-11H,4,8-9,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVOHOFNKATWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N(C=C2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)

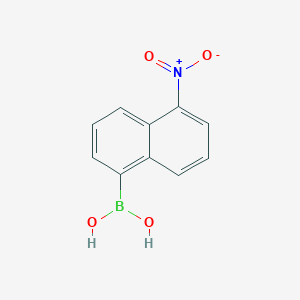
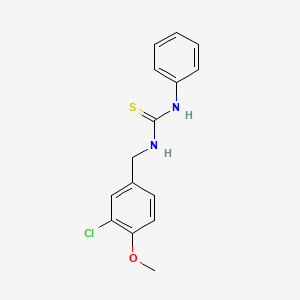
![(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613767.png)

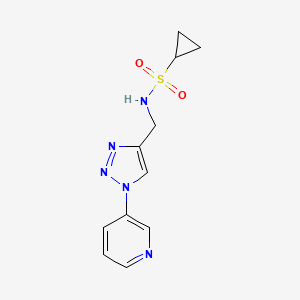
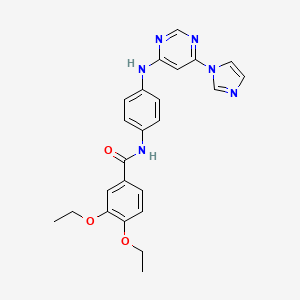
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
![2-[4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide](/img/structure/B2613776.png)
![3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2613777.png)
![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)
![2-Chloro-N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]acetamide](/img/structure/B2613780.png)